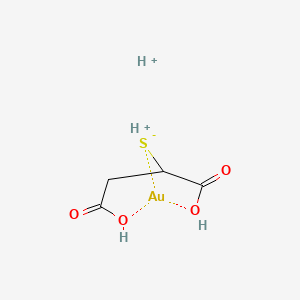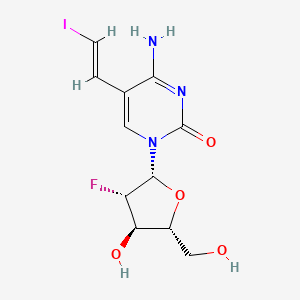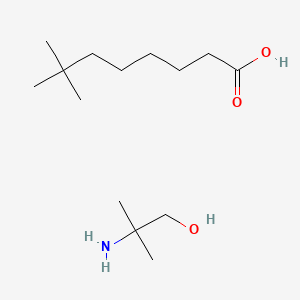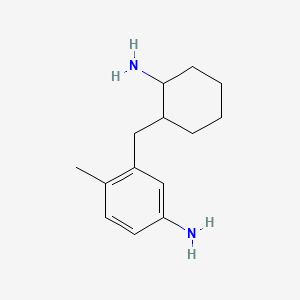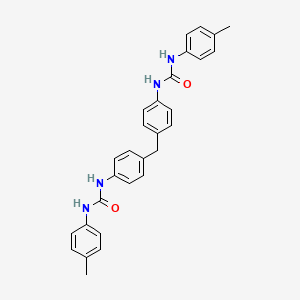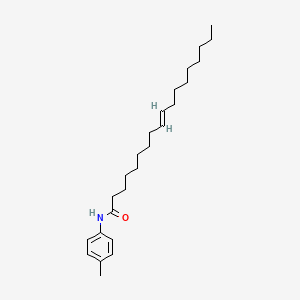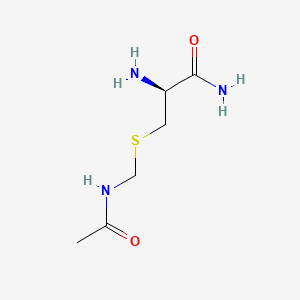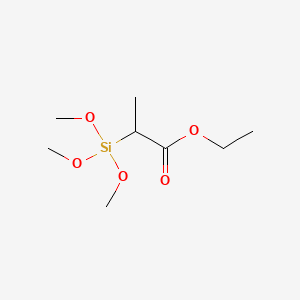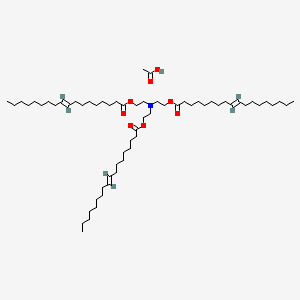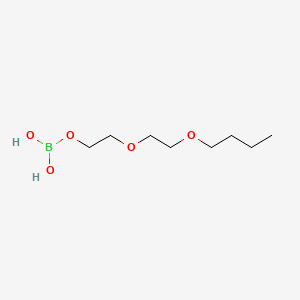
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid (H3BO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid (H3BO3) is a chemical compound that combines the properties of ethanol, 2-(2-butoxyethoxy)- and boric acid. This compound is known for its unique chemical structure and properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2-butoxyethoxy)-, ester with boric acid typically involves the esterification reaction between ethanol, 2-(2-butoxyethoxy)- and boric acid. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using advanced equipment and techniques to control reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures, pressures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the formation of new esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research into its potential medicinal properties and applications is ongoing.
Industry: The compound is used in industrial applications, such as in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of ethanol, 2-(2-butoxyethoxy)-, ester with boric acid involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in chemical reactions, the compound may act as a catalyst or reactant, while in biological systems, it may interact with cellular components to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ethanol, 2-(2-butoxyethoxy)-, ester with boric acid include:
- Ethanol, 2-(2-butoxyethoxy)-, acetate
- Ethanol, 2-(2-butoxyethoxy)-
Uniqueness
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid is unique due to its combination of properties from both ethanol, 2-(2-butoxyethoxy)- and boric acid. This unique combination allows it to be used in a wide range of applications, from chemical synthesis to industrial production.
Eigenschaften
CAS-Nummer |
93165-88-9 |
|---|---|
Molekularformel |
C8H19BO5 |
Molekulargewicht |
206.05 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethoxyboronic acid |
InChI |
InChI=1S/C8H19BO5/c1-2-3-4-12-5-6-13-7-8-14-9(10)11/h10-11H,2-8H2,1H3 |
InChI-Schlüssel |
RUXGOWNYJORLEI-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OCCOCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

